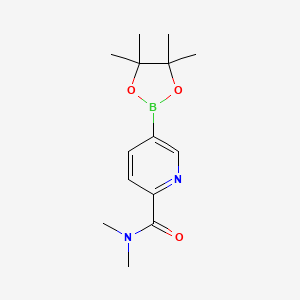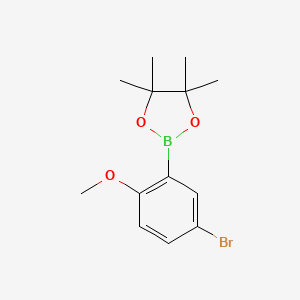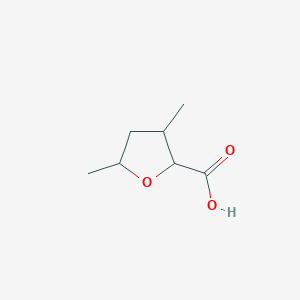
3,5-Dimethyloxolane-2-carboxylic acid
Overview
Description
“3,5-Dimethyloxolane-2-carboxylic acid” is a carboxylic acid derivative . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyloxolane-2-carboxylic acid” consists of a five-membered ring (oxolane) with two methyl groups and a carboxylic acid group . The molecule contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether .Scientific Research Applications
Intermolecular Hydrogen Bonding
Research by Wash et al. (1997) explored the molecular recognition capabilities of a related compound, highlighting the importance of intermolecular hydrogen bonding between amide and carboxylic acid groups. This study underscores the potential utility of "3,5-Dimethyloxolane-2-carboxylic acid" in forming hydrogen-bonded dimers, critical in developing supramolecular structures and materials Acid−Amide Intermolecular Hydrogen Bonding.
Chemical Reactivity and Derivatives Formation
The work by Vittorelli et al. (1974) on the reactivity of carboxylic acids with cyclic 1,3-diketones reveals the potential for "3,5-Dimethyloxolane-2-carboxylic acid" to participate in chemical transformations leading to rearranged adducts. Such reactions are pivotal in synthesizing N-acyl derivatives, demonstrating the acid's versatility in organic synthesis Addition of carboxylic acids and cyclic 1,3-diketones.
Atmospheric Chemistry and Environmental Impact
Grosjean et al. (1994) investigated the ozone-olefin reaction, highlighting the formation of carbonyl and carboxylic acid products. This research implies the environmental relevance of "3,5-Dimethyloxolane-2-carboxylic acid" in understanding atmospheric chemistry and the impact of organic compounds on air quality Atmospheric chemistry of olefins.
Proton Conductivity and Luminescent Sensing
Zhou et al. (2016) synthesized lanthanide-organic frameworks using a sulfonate-carboxylate ligand, demonstrating applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. The functional groups and structural features relevant to "3,5-Dimethyloxolane-2-carboxylic acid" may contribute to similar advanced materials with specific sensing and conductivity properties Lanthanide-Potassium Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate Frameworks.
Bioconjugation and Amide Formation
Nakajima and Ikada (1995) explored the mechanism of amide formation by carbodiimide in aqueous media, providing insight into bioconjugation techniques. Understanding the reactivity of carboxylic acids, such as "3,5-Dimethyloxolane-2-carboxylic acid," in forming amides under various conditions is fundamental for applications in biochemistry and molecular biology Mechanism of amide formation by carbodiimide.
properties
IUPAC Name |
3,5-dimethyloxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-3-5(2)10-6(4)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNAUSJWXSLGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyloxolane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)

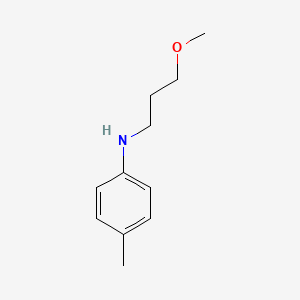
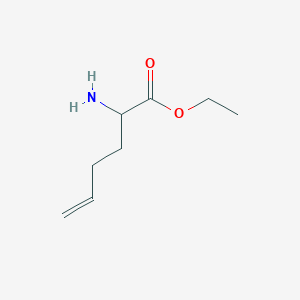


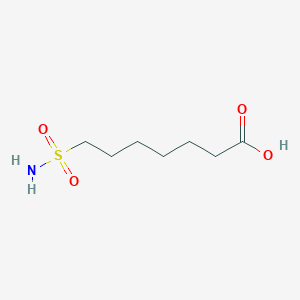




![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)
